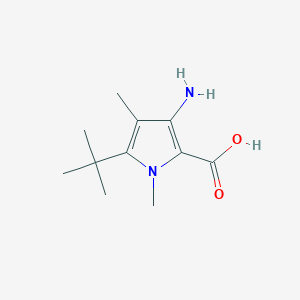
3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound It features a pyrrole ring substituted with amino, tert-butyl, and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrrole with tert-butylamine and subsequent carboxylation. The reaction conditions typically include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications in research and industry.
Aplicaciones Científicas De Investigación
3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic properties.
Medicine: Research into its derivatives has shown promise in the development of new drugs for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-tert-butylpyrazole: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
3-Amino-5-tert-butyl-1,5-diaminopyrazole: Contains an additional amino group, offering different reactivity and applications.
Uniqueness
3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C11H18N2O2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
3-amino-5-tert-butyl-1,4-dimethylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H18N2O2/c1-6-7(12)8(10(14)15)13(5)9(6)11(2,3)4/h12H2,1-5H3,(H,14,15) |
Clave InChI |
JVUGYHZZSKKIKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=C1N)C(=O)O)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


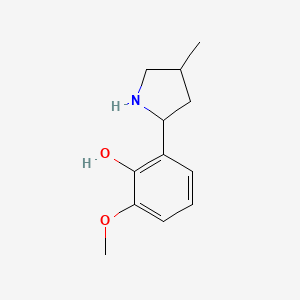

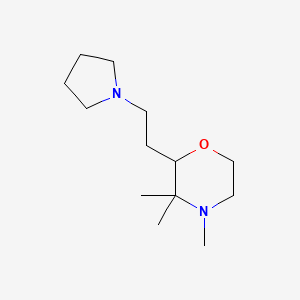
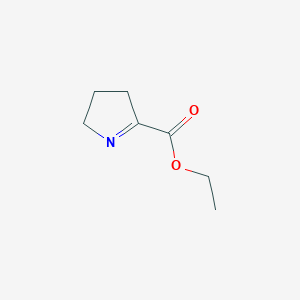
![2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)
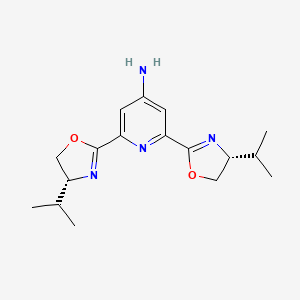
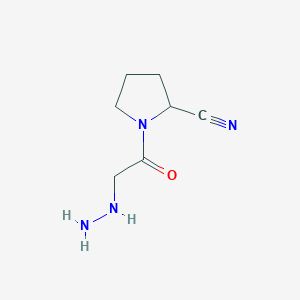

![2-(Bromomethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12877163.png)
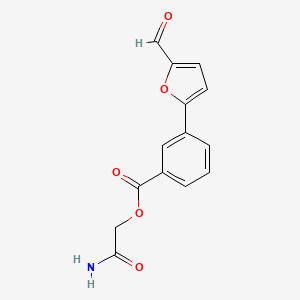
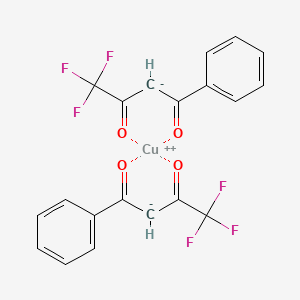
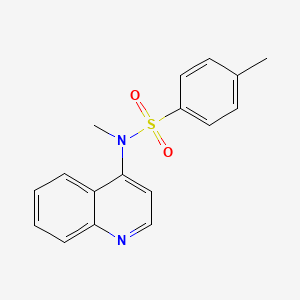
![N-[(4-Butoxyphenyl)methyl]quinolin-8-amine](/img/structure/B12877184.png)
![2-(Aminomethyl)-5-ethylbenzo[d]oxazole](/img/structure/B12877192.png)
